Dexoxadrol Hydrochloride
CAS No.: 631-06-1
Cat. No.: VC0525785
Molecular Formula: C20H24ClNO2
Molecular Weight: 345.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 631-06-1 |
---|---|
Molecular Formula | C20H24ClNO2 |
Molecular Weight | 345.9 g/mol |
IUPAC Name | (2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m0./s1 |
Standard InChI Key | GYPWNVSWCIMIHQ-GRTNUQQKSA-N |
Isomeric SMILES | C1CCN[C@@H](C1)[C@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES | C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES | C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Dexoxadrol hydrochloride is the hydrochloride salt of dexoxadrol, a dioxolane derivative with a piperidine backbone. Its molecular weight is 345.9 g/mol, and its IUPAC name is . The compound’s stereochemistry is critical to its pharmacological activity, with the configuration conferring high affinity for NMDA receptors .
Table 1: Key Chemical Properties of Dexoxadrol Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 345.9 g/mol | PubChem |
CAS Number (Hydrochloride) | 631-06-1 | PubChem |
Parent Compound (Dexoxadrol) | PubChem | |
SMILES | PubChem |
Stereochemical Considerations
The absolute configuration of dexoxadrol hydrochloride was resolved via X-ray crystallography, confirming the stereochemistry . This configuration is essential for its interaction with the PCP-binding site of NMDA receptors. Enantiomeric studies reveal stark differences in activity: dexoxadrol (the isomer) exhibits 118-fold greater affinity for NMDA receptors compared to its enantiomer, levoxadrol ( vs. ) . Racemic mixtures, such as -dioxadrol, show intermediate potency, underscoring the importance of chirality in receptor binding .
Pharmacological Profile and Mechanism of Action
NMDA Receptor Antagonism
Dexoxadrol hydrochloride acts as a non-competitive antagonist at the NMDA receptor, binding to the same site as PCP and ketamine . Displacement assays using (a PCP analog) demonstrate dexoxadrol’s high affinity (), slightly lower than PCP () but significantly higher than levoxadrol . This antagonism disrupts glutamate-mediated excitatory signaling, leading to dissociative anesthesia and analgesia.
Clinical Development and Discontinuation
Reasons for Discontinuation
Development was discontinued in the 1970s due to the high incidence of adverse psychological effects. Patients receiving dexoxadrol hydrochloride frequently reported disturbing hallucinations, likened to those induced by PCP . These side effects, coupled with the emergence of safer alternatives like ketamine, led to the abandonment of dexoxadrol as a therapeutic agent.
Receptor Interactions and Stereochemical Specificity
Binding Site Dynamics
Dexoxadrol hydrochloride’s interaction with the NMDA receptor involves a hydrophobic pocket within the ion channel, overlapping with the PCP-binding site . Molecular modeling suggests that the dioxolane and piperidine moieties adopt a conformation that mimics the adamantane core of PCP, facilitating high-affinity binding . Mutagenesis studies indicate that residues such as GluN1-Leu643 and GluN2A-Trp607 are critical for dexoxadrol’s activity .
Enantiomer-Specific Activity
The stark contrast between dexoxadrol and levoxadrol highlights the stereochemical demands of the NMDA receptor. While dexoxadrol maintains robust receptor binding and behavioral effects, levoxadrol exhibits negligible activity even at micromolar concentrations . This enantioselectivity has been exploited in radioligand studies, with offering superior specificity compared to .
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